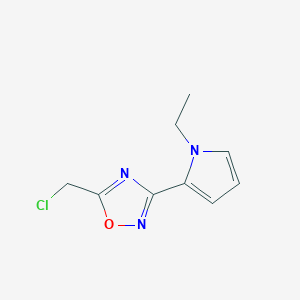
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole
Overview
Description
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol1. It is used for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole. However, it’s available for purchase from various suppliers for research purposes123.Molecular Structure Analysis
The molecular structure of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole consists of a 1,2,4-oxadiazole ring attached to a chloromethyl group and a 1-ethyl-1H-pyrrol-2-yl group1.
Chemical Reactions Analysis
Specific chemical reactions involving 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not available in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not available in the sources I found.Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized for their potential in various applications. The synthesis involves reactions with different nucleophiles, showcasing its versatility as a building block in medicinal chemistry. For instance, its reaction with pyrrolidine, piperidine, and morpholine has led to the creation of novel compounds with potential biological activity (Rao et al., 2014). Another study has explored the optical properties of novel oxadiazole derivatives, demonstrating how structural modifications can influence their absorption and emission characteristics, relevant for materials science applications (Ge et al., 2014).
Biological Applications
Several studies have investigated the fungicidal, antibacterial, and antitubercular properties of oxadiazole derivatives. A notable example includes the evaluation of oxadiazole derivatives for their fungicidal activity against rice sheath blight, a major disease affecting rice crops in China, highlighting the compound's potential in agricultural applications (Chen et al., 2000). Furthermore, the antimicrobial activities of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives have been studied, showing strong antimicrobial properties against various strains, underscoring their potential in developing new antimicrobial agents (Krolenko et al., 2016).
Chemical Properties and Reactions
The compound's multifunctional nature has been exploited in synthesizing a range of 1,2,5-oxadiazole derivatives. Investigations into its chemical properties, including acylation of the amino group and reactions with N- and S-nucleophiles, have revealed its potential as a synthon for creating diverse chemical structures, which could have wide-ranging applications in drug development and materials science (Stepanov et al., 2019).
Safety And Hazards
The safety and hazards associated with 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not specified in the sources I found. However, it’s important to note that this compound is not intended for human or veterinary use and is for research use only1.
Future Directions
The future directions for the use of 5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole are not specified in the sources I found. However, given its use in pharmaceutical testing2, it may have potential applications in the development of new drugs or therapies.
Please note that this analysis is based on the information available from the sources I found. For more detailed information, further research and analysis would be required.
properties
IUPAC Name |
5-(chloromethyl)-3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-2-13-5-3-4-7(13)9-11-8(6-10)14-12-9/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPPAQVGJULJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434367.png)
![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)
![N,N-dimethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434371.png)
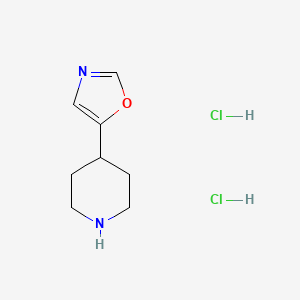
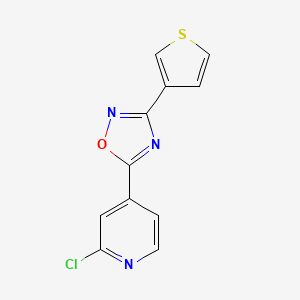
![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
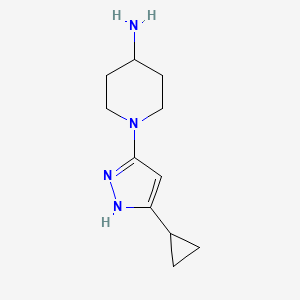
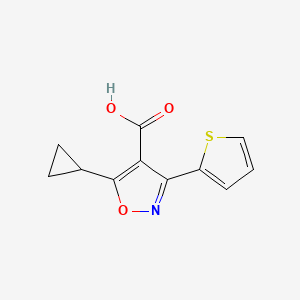
![Methyl 1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1434380.png)
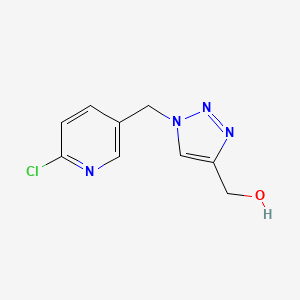
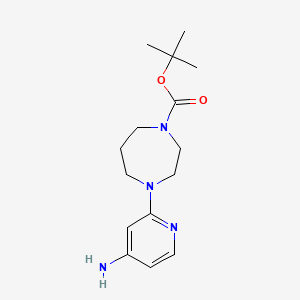
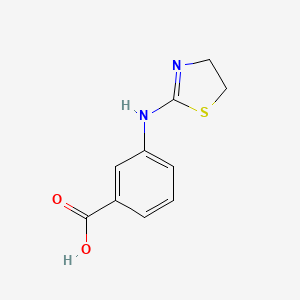
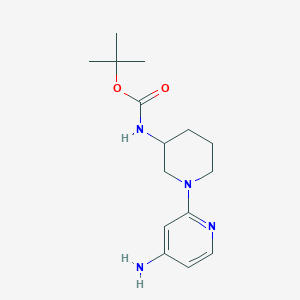
![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)